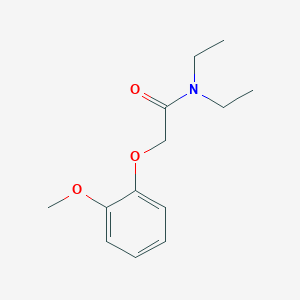![molecular formula C17H15N3OS B5773461 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide, also known as GSK2981278, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has been shown to have promising results in preclinical studies, and its mechanism of action is being investigated in order to determine its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
In preclinical studies, N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide has been shown to have anti-inflammatory and anti-tumor effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide in lab experiments is its specificity for the enzyme IKKβ, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for further development. One limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several potential future directions for the development of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide. One potential direction is the investigation of this compound as a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound could be investigated as a potential treatment for various types of cancer. Further studies are needed to determine the full extent of the therapeutic potential of this compound and to optimize its efficacy and safety for clinical use.
Synthesemethoden
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide involves a multi-step process that includes the reaction of 4-ethylbenzaldehyde with thiourea to form 4-(4-ethylphenyl)-1,3-thiazol-2-amine. The resulting compound is then reacted with nicotinoyl chloride to produce N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-12-5-7-13(8-6-12)15-11-22-17(19-15)20-16(21)14-4-3-9-18-10-14/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRMHIRNLUCGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)

![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)

![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)


![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)